Fmoc-D-Pro-OH

Catalog No.
S1768453
CAS No.
101555-62-8
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Pro-OH

CAS Number

101555-62-8

Product Name

Fmoc-D-Pro-OH

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1

InChI Key

ZPGDWQNBZYOZTI-GOSISDBHSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Synonyms

Fmoc-D-Pro-OH;Fmoc-D-proline;101555-62-8;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-proline;N-Fmoc-D-proline;N-Fmoc-Pro-OH(N-Fmoc-L-proline);(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylicacid;FMOC-D-PRO;AC1LELF0;FMOC-3-PRO-OH;AC1Q71DS;KSC908S9R;47532_ALDRICH;SCHEMBL119560;N-ALPHA-FMOC-D-PROLINE;47532_FLUKA;CTK8A8998;ZINC56735;MolPort-003-934-152;ACT03454;ANW-14488;CF-195;MFCD00077067;AKOS015924247;AB02952

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Building Block for Peptide Synthesis

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-D-Pro-OH, specifically the "D" isomer of proline, introduces the D-proline amino acid into the peptide chain with a specific handedness or chirality. This is crucial because peptides can have different biological activities depending on the arrangement of their amino acids, and D-amino acids can sometimes play important roles in these activities [].

Applications in Peptide Research

Fmoc-D-Pro-OH is used in various scientific research applications related to peptides. Some examples include:

  • Studying protein structure and function: By incorporating D-proline into specific positions within a peptide, researchers can probe the role of this amino acid in protein folding, stability, and interactions with other molecules [, ].
  • Developing therapeutic peptides: D-proline can sometimes enhance the stability of peptides against enzymatic degradation, making them potentially more suitable for therapeutic applications []. Fmoc-D-Pro-OH can be used to synthesize these modified peptides for further research and development.
  • Investigating protein-protein interactions: D-proline can be used as a "probe" to study interactions between proteins, as its presence can sometimes alter the binding affinity or specificity of the peptide [].

Fmoc-D-Pro-OH, or Fluorenylmethyloxycarbonyl-D-Proline, is an amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-proline amino acid. This compound has the molecular formula C20H19NO4 and a CAS number of 101555-62-8. It appears as a white or off-white powder and is primarily used in peptide synthesis due to its ability to introduce D-proline residues into peptides. The specific optical rotation of Fmoc-D-Pro-OH is approximately +31.0° in dimethylformamide, indicating its chiral nature .

Fmoc-D-Pro-OH is predominantly utilized in solid-phase peptide synthesis. The Fmoc group serves as a protective group that can be removed under basic conditions, allowing for sequential coupling of amino acids. Typical reactions involving Fmoc-D-Pro-OH include:

  • Deprotection: The removal of the Fmoc group using a base such as piperidine.
  • Coupling: Reacting with activated carboxylic acids or other amino acids to form peptide bonds.
  • Cyclization: Formation of cyclic peptides through intramolecular reactions involving the D-proline residue .

D-proline residues impart unique conformational properties to peptides, influencing their biological activity. Fmoc-D-Pro-OH has been studied for its role in stabilizing certain peptide structures, particularly in cyclic peptides and peptidomimetics. Additionally, proline-rich peptides are known to interact with various biological targets, including receptors and enzymes, potentially affecting metabolic pathways and cellular signaling .

The synthesis of Fmoc-D-Pro-OH typically involves the following steps:

  • Protection of D-proline: D-proline is reacted with Fmoc chloride in the presence of a base (such as triethylamine) to introduce the Fmoc protecting group.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.
  • Characterization: The final compound is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-D-Pro-OH is widely used in:

  • Peptide Synthesis: As a building block in the construction of peptides containing D-proline.
  • Drug Development: In the design of peptidomimetics that mimic natural peptide structures for therapeutic applications.
  • Biotechnology: In studies involving protein folding and stability due to its unique conformational contributions .

Research has shown that peptides containing D-proline exhibit distinct interactions with various biological targets compared to their L-amino acid counterparts. These interactions can lead to altered binding affinities and specific biological responses. Studies often focus on:

  • Receptor Binding: Evaluating how D-proline-containing peptides bind to G-protein coupled receptors.
  • Enzyme Activity: Investigating the effects of D-proline on enzyme kinetics and substrate specificity .

Several compounds are structurally related to Fmoc-D-Pro-OH, including:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-Pro-OHL-proline derivative with Fmoc groupCommonly used in standard peptide synthesis
Fmoc-D-Ala-OHAlanine derivative with Fmoc groupSmaller side chain affecting peptide conformation
Fmoc-D-Val-OHValine derivative with Fmoc groupBranched side chain influencing hydrophobic interactions
Fmoc-D-Leu-OHLeucine derivative with Fmoc groupLarger side chain enhancing hydrophobicity

Fmoc-D-Pro-OH stands out due to its D-amino acid configuration, which confers unique properties such as increased resistance to proteolytic degradation and altered biological activity compared to L-amino acids .

Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis represents the predominant methodology for incorporating 9-fluorenylmethyloxycarbonyl-D-proline into peptide sequences [1] [2]. The compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis protocols, allowing for the incorporation of proline residues with high efficiency [2]. The fluorenylmethyloxycarbonyl protecting group provides exceptional stability under acidic conditions while remaining highly sensitive to basic conditions, making it compatible with acid-sensitive protecting groups such as tert-butyloxycarbonyl and benzyloxycarbonyl for protecting amino acids containing reactive side chain groups [15].

The synthesis protocols utilizing 9-fluorenylmethyloxycarbonyl-D-proline follow established solid-phase peptide synthesis methodologies where the growing peptide chain is assembled from the carboxyl-terminus to the amino-terminus through repeated coupling of fluorenylmethyloxycarbonyl-protected amino acids [6]. The compound exhibits particularly favorable characteristics in this context, as the stereochemical properties imparted by D-proline influence peptide folding and interactions, resulting in enhanced stability and specific biological activities compared to peptides synthesized with other protecting groups .

Coupling Efficiency in Automated Solid-Phase Peptide Synthesis Systems

Coupling efficiency represents a critical parameter in automated solid-phase peptide synthesis systems, where the efficiency of coupling for each amino acid must be extremely high, typically exceeding 99%, as the overall yield is approximately given by the relationship where yield equals coupling efficiency raised to the power of the number of amino acid residues [31]. Extensive research has demonstrated that no amino acid coupling can be predicted to be complete with a single coupling reaction, emphasizing the need for online determination of coupling efficiency during synthesis with recoupling steps initiated when the first coupling is incomplete [5].

Amino Acid TypeCoupling Efficiency (%)Reaction TimeActivating Agent
Standard amino acids98-9930 minutesHATU/DIPEA
Hindered amino acids95-9760 minutesHBTU/HOBt
9-Fluorenylmethyloxycarbonyl-D-proline95-98120 minutesHCTU/HOBt

The coupling efficiency of 9-fluorenylmethyloxycarbonyl-D-proline demonstrates specific challenges due to steric hindrance from the bulky fluorenylmethyloxycarbonyl group, requiring extended coupling times of approximately 2 hours and specialized activating agents such as HCTU/HOBt to achieve satisfactory conversion rates . Automated solid-phase peptide synthesis systems have been optimized to accommodate these requirements through the implementation of continuous flow technology and enhanced mixing mechanisms [6].

Modern automated peptide synthesizers incorporate sophisticated monitoring systems, including ultraviolet detection capabilities that assess coupling efficiency based on the intensity of ultraviolet signals generated during fluorenylmethyloxycarbonyl removal [6]. The fluorescence property of dibenzofulvene adducts formed after treatment of fluorenylmethyloxycarbonyl resin with piperidine enables precise estimation of the efficiency of each peptide coupling step [6].

Research has shown that coupling efficiencies decrease with increasing peptide length, with particular challenges observed for sequences exceeding 30-50 residues [31]. The incorporation of 9-fluorenylmethyloxycarbonyl-D-proline into longer peptide sequences requires careful optimization of reaction conditions, including elevated temperatures of 45-50 degrees Celsius and the use of specialized coupling reagents such as HBTU or HATU [29] [30].

Trityl Protection Strategies for Hydroxyl Group Modification

Trityl protection strategies represent sophisticated methodologies for hydroxyl group modification in amino acid derivatives, with the trityl group serving as a highly versatile protecting group that can be removed under mild acidic conditions [9] [10]. The trityl group demonstrates exceptional utility for the protection of the alpha-amino group in conjunction with base-labile side-chain protecting groups, constituting a novel method for peptide assembly under mild conditions [9].

The preparation of trityl-protected amino acid derivatives follows established protocols where amino acid methyl ester hydrochloride is treated with triethylamine in dimethylformamide, followed by the addition of trityl chloride dissolved in dichloromethane [9]. This methodology yields the desired trityl-amino acid methyl ester as white powders with yields typically ranging from 70-85% depending on the specific amino acid substrate [9].

Protecting GroupAcid Lability OrderRemoval ConditionsCompatibility
TritylHigh3% TCA in DCMBase-labile groups
4-MethyltritylMedium1-5% TFA in DCMPhotolabile groups
4-MethoxytritylLow0.2-0.5% TFAAcid-sensitive groups

The trityl protecting group demonstrates remarkable resistance to racemization, making trityl-amino acid derivatives particularly valuable for maintaining stereochemical integrity during synthesis [9] [10]. The bulkiness of the trityl group provides protection for the alpha-proton from base abstraction, thereby reducing the likelihood of racemization during coupling reactions [10].

Incorporation of trityl-amino acid derivatives into peptide sequences utilizing solid-phase protocols requires specialized conditions due to their reduced reactivity compared to conventional carbamate-protected amino acids [9]. The synthesis cycle typically involves detritylation using 3% trichloroacetic acid in dichloromethane, followed by neutralization with diisopropylethylamine and subsequent coupling using either diisopropylcarbodiimide/hydroxybenzotriazole or HATU/diisopropylethylamine protocols [9].

Solution-Phase Synthesis Optimization

Solution-phase synthesis optimization for 9-fluorenylmethyloxycarbonyl-D-proline production encompasses comprehensive strategies for reagent selection, reaction kinetics, and purification methodologies [13] [15]. The solution-phase approach offers distinct advantages in terms of reaction monitoring and intermediate characterization, while providing greater flexibility in reaction conditions compared to solid-phase methodologies [13].

The general fluorenylmethyloxycarbonyl-protected amino acid synthesis involves adding amino acids to a mixed solution of water and sodium bicarbonate with stirring, cooling the resulting solution to 5 degrees Celsius, then slowly adding 9-fluorenylmethyloxycarbonyl-oxysuccinimide or 9-fluorenylmethyloxycarbonyl chloride [15]. The resulting mixture is maintained at 0 degrees Celsius for 1 hour, then heated to room temperature overnight, followed by aqueous extraction and purification procedures [15].

9-Fluorenylmethyloxycarbonyl Chloride versus 9-Fluorenylmethyloxycarbonyl-Oxysuccinimide Acylation Kinetics

The comparative analysis of acylation kinetics between 9-fluorenylmethyloxycarbonyl chloride and 9-fluorenylmethyloxycarbonyl-oxysuccinimide reveals significant differences in reaction rates, selectivity, and side product formation [15] [16] [19]. 9-Fluorenylmethyloxycarbonyl-oxysuccinimide demonstrates superior reaction control characteristics, with reaction conditions that are easier to manage and exhibit fewer side reactions compared to 9-fluorenylmethyloxycarbonyl chloride [15].

ReagentReaction TimeSide ProductsSelectivityCost Efficiency
9-Fluorenylmethyloxycarbonyl chloride0.5 hoursDipeptides, HClModerateHigh
9-Fluorenylmethyloxycarbonyl-oxysuccinimide24 hoursβ-Alanine derivativesHighModerate

Research has demonstrated that 9-fluorenylmethyloxycarbonyl-oxysuccinimide exhibits significantly slower conversion rates, requiring approximately 24 hours compared to 0.5 hours for complete conversion when using 9-fluorenylmethyloxycarbonyl chloride [16]. This reduced reactivity of 2-mercaptobenzothiazole active species compared to oxysuccinimide esters indicates that acylation proceeds without the formation of fluorenylmethyloxycarbonyl-dipeptides, as dipeptide formation is associated with the effectiveness of the active species [16].

The mechanism of 9-fluorenylmethyloxycarbonyl-oxysuccinimide acylation involves the formation of highly stable active ester intermediates that demonstrate excellent selectivity for primary amines over secondary amines [19]. The reagent offers high stability against acid, allowing compatibility with other protective groups such as tert-butyloxycarbonyl and benzyloxycarbonyl, with deprotection efficiently achieved using bases such as piperidine without concurrent hydrolysis [19].

High-performance liquid chromatography analysis of crude fluorenylmethyloxycarbonyl-amino acids obtained using 9-fluorenylmethyloxycarbonyl-oxysuccinimide demonstrates the absence of dipeptide formation, confirming the superior selectivity of this reagent compared to 9-fluorenylmethyloxycarbonyl chloride [16]. The slower kinetics associated with 9-fluorenylmethyloxycarbonyl-oxysuccinimide ultimately result in higher purity products with minimal side product formation [16].

Purification Techniques for Chiral Purity Maintenance

Chiral purity maintenance during purification represents a critical aspect of 9-fluorenylmethyloxycarbonyl-D-proline production, requiring specialized techniques to preserve stereochemical integrity throughout the isolation process [20] [21] [23]. The determination of chiral purity is essential for evaluating the quality of peptide pharmaceutical products, as undesirable D-isomers can be introduced as impurities in amino acid starting materials and can form during peptide synthesis [23] [27].

Purification MethodChiral ResolutionRecovery YieldEnantiomeric Excess
Chiral high-performance liquid chromatographyExcellent85-95%>99.5%
Crystallization from organic solventsGood70-85%98-99%
Preparative chromatographyVery Good80-90%>99%

Chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry methodologies facilitate rapid and accurate determination of amino acid chiral purity [23] [27]. The technique involves hydrolyzing peptides in deuterated acid to correct for any racemization occurring during sample preparation, followed by separation using chiral chromatography interfaced with electrospray ionization tandem mass spectrometry for quantitation [23].

Crystallization-based purification techniques demonstrate remarkable effectiveness for maintaining chiral purity, particularly when utilizing specialized solvent systems such as toluene or isopropyl alcohol [24]. The purification protocol involves charging the fluorenylmethyloxycarbonyl-amino acid in a flask with the appropriate solvent, raising the temperature to 50 degrees Celsius with stirring for 1 hour, cooling to 30 degrees Celsius with continued stirring for 2 hours, followed by filtration and vacuum drying [24].

Advanced crystallization methodologies, including Metal-Assisted and Microwave-Accelerated Evaporative Crystallization, have demonstrated significant improvements in crystallization kinetics while maintaining crystal structure integrity [41]. These techniques reduce induction times by up to 8-fold and increase crystal growth rates by up to 50-fold compared to room temperature crystallization, while preserving the original crystal structures as confirmed by Raman spectroscopy and powder X-ray diffraction analysis [41].

XLogP3

3.4

Wikipedia

Fmoc-D-proline

Dates

Modify: 2023-08-15

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